molecular formula C16H14FNO2S B2462449 N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfanylacetamide CAS No. 693811-98-2

N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfanylacetamide

Cat. No. B2462449
CAS RN: 693811-98-2
M. Wt: 303.35
InChI Key: HJSMERPYICRIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfanylacetamide, also known as AFSA, is a chemical compound that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the class of sulfanylacetamide derivatives and has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Sulfanilamide Derivatives : A study focused on the synthesis and characterization of sulfanilamide derivatives, including their thermal and antimicrobial studies. These compounds were synthesized and characterized using various spectroscopic methods, and their crystal structures were determined. However, the study found no significant antibacterial activity upon the introduction of a benzene ring to the CO-NH group or SO2-NH moiety, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).

Pharmacokinetics and Biological Activity

  • Intravenous Paracetamol in Elderly Patients : This study investigated the pharmacokinetics of intravenous paracetamol (a compound related to acetaminophen, which shares a functional group with the compound ) in elderly patients, revealing that age and sex significantly affect paracetamol pharmacokinetics, with older patients having higher exposure (Liukas et al., 2011).

  • Cytotoxic Activity of Novel Sulfonamide Derivatives : This research found that certain sulfonamide derivatives exhibit potent cytotoxic activity against breast and colon cancer cell lines, suggesting potential for anticancer applications. One compound was identified as particularly potent against breast cancer cell lines (Ghorab et al., 2015).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2S/c1-11(19)12-3-2-4-14(9-12)18-16(20)10-21-15-7-5-13(17)6-8-15/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSMERPYICRIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.